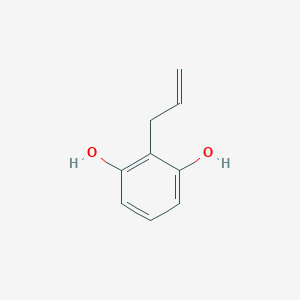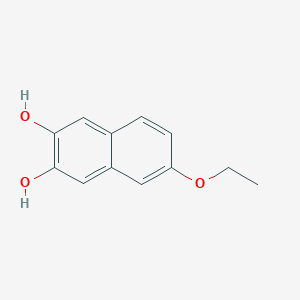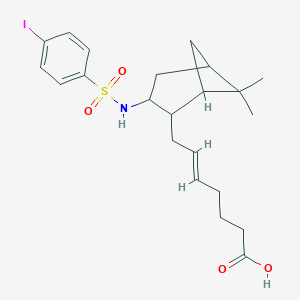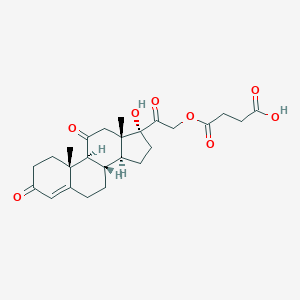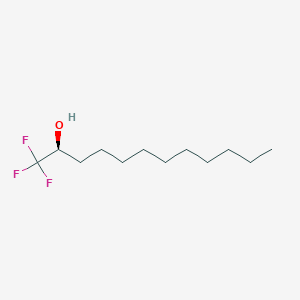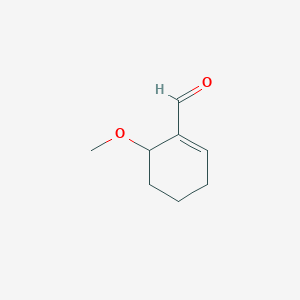
6-Methoxycyclohexene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxycyclohexene-1-carbaldehyde, also known as MCHCA, is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a strong odor and is primarily used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 6-Methoxycyclohexene-1-carbaldehyde is not well-understood, but it is believed to act as a reactive intermediate in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 6-Methoxycyclohexene-1-carbaldehyde. However, it is considered to be a relatively safe compound with low toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Methoxycyclohexene-1-carbaldehyde in lab experiments is its high reactivity, which makes it a useful starting material for the synthesis of various organic compounds. However, its strong odor and potential toxicity can be a limitation in certain applications.
Future Directions
There are several potential future directions for research involving 6-Methoxycyclohexene-1-carbaldehyde. One area of interest is the development of new synthetic methods that utilize 6-Methoxycyclohexene-1-carbaldehyde as a starting material. Additionally, further studies are needed to understand the mechanism of action and potential applications of 6-Methoxycyclohexene-1-carbaldehyde in various fields of research.
Synthesis Methods
6-Methoxycyclohexene-1-carbaldehyde can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methanol and hydrochloric acid. The resulting product is then oxidized using potassium permanganate to produce 6-Methoxycyclohexene-1-carbaldehyde.
Scientific Research Applications
6-Methoxycyclohexene-1-carbaldehyde has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
properties
CAS RN |
137032-93-0 |
|---|---|
Product Name |
6-Methoxycyclohexene-1-carbaldehyde |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-methoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8-5-3-2-4-7(8)6-9/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
MMAPHOPWBIHEKM-UHFFFAOYSA-N |
SMILES |
COC1CCCC=C1C=O |
Canonical SMILES |
COC1CCCC=C1C=O |
synonyms |
1-Cyclohexene-1-carboxaldehyde, 6-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



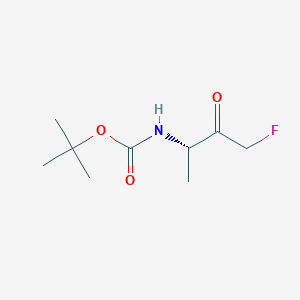
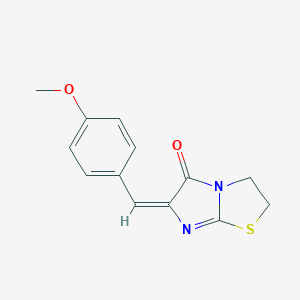
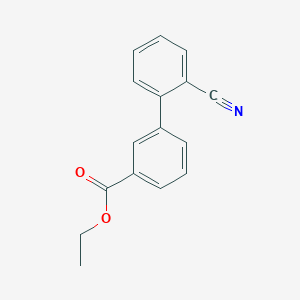
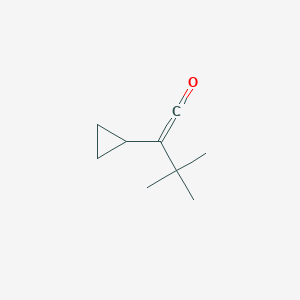
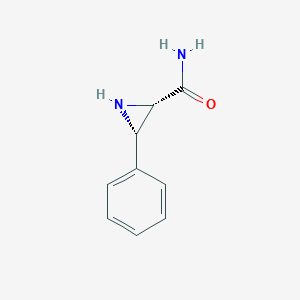
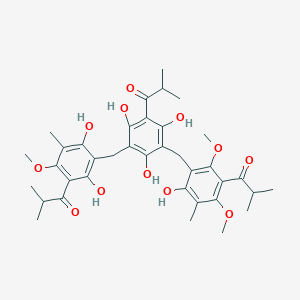
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
